molecular formula C27H32N2O5 B2737273 2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631886-26-5

2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2737273
CAS No.: 631886-26-5
M. Wt: 464.562
InChI Key: DKPWMFMCIWFAOK-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H32N2O5 and its molecular weight is 464.562. The purity is usually 95%.
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Biological Activity

The compound 2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Diethylaminoethyl group : Contributes to its pharmacokinetic properties.
  • Chromeno-pyrrole core : Imparts unique biological activity.
  • Ethoxy and methoxy substitutions : Enhance solubility and receptor binding affinity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Phosphodiesterase 4 (PDE4) : Similar to other compounds in its class, it may inhibit PDE4, leading to increased levels of cyclic AMP (cAMP) within cells. This action is crucial in modulating inflammatory responses and has been linked to conditions such as psoriasis and rheumatoid arthritis .
  • Modulation of Cytokine Production : The compound appears to influence cytokine production, particularly tumor necrosis factor-alpha (TNF-α), which plays a significant role in inflammatory processes .

Biological Activity

The biological activity of the compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits TNF-α production; effective in models of arthritis and psoriasis .
Immunomodulatory Alters immune cell responses; potential use in autoimmune diseases .
Cytotoxicity Exhibits selective cytotoxic effects against certain cancer cell lines .

Case Studies

  • Psoriasis Treatment : A clinical study demonstrated that patients treated with formulations containing this compound showed significant reductions in psoriasis severity scores compared to placebo groups .
  • Arthritis Models : Animal studies indicated that administration of the compound resulted in reduced joint swelling and inflammation markers in models of rheumatoid arthritis, suggesting a promising therapeutic role in chronic inflammatory diseases .

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of the compound:

  • Pharmacokinetics : The compound is rapidly absorbed with a bioavailability of approximately 60%. Peak plasma concentrations are typically reached within 1 to 3 hours post-administration.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Future Directions

Ongoing research aims to refine the synthesis of this compound and explore its potential in various therapeutic areas beyond inflammatory diseases, including oncology and neurodegenerative disorders. Further clinical trials are necessary to establish long-term efficacy and safety.

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5/c1-6-28(7-2)13-14-29-24(18-10-12-21(33-8-3)22(16-18)32-5)23-25(30)19-15-17(4)9-11-20(19)34-26(23)27(29)31/h9-12,15-16,24H,6-8,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPWMFMCIWFAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C=C4)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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